Butylbenzene chemical structure and bonding
Butylbenzene chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylbenzene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, consisting of a phenyl group attached to a butyl group.[1][2] As an alkylbenzene, it serves as a fundamental structure in organic chemistry and is a component of interest in various industrial applications, including its use as an organic solvent.[3] The structural arrangement of its constituent atoms and the nature of the chemical bonds dictate its physical and chemical properties. This guide provides a detailed examination of the chemical structure, bonding, and conformational possibilities of butylbenzene, with a focus on its isomers. It also outlines the primary experimental and computational methodologies employed for its structural elucidation.
I. Chemical Structure and Isomerism
The term "butylbenzene" can refer to several structural isomers, which differ by the connectivity of the four-carbon alkyl chain to the benzene (B151609) ring. The primary isomers are:
-
n-Butylbenzene: The butyl group is attached via its terminal carbon to the phenyl ring.[2]
-
sec-Butylbenzene: The butyl group is attached via its secondary carbon (C2) to the phenyl ring.
-
tert-Butylbenzene (B1681246): The butyl group is attached via its tertiary carbon to the phenyl ring.
-
Isobutylbenzene: An isobutyl group (2-methylpropyl) is attached to the phenyl ring.
This guide will primarily focus on n-butylbenzene as the principal example, with comparative data provided for other isomers where available.
Caption: Chemical structure of n-butylbenzene.
II. Bonding, Hybridization, and Conformation
The bonding in butylbenzene is a composite of the characteristics of its aromatic and aliphatic components.
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Phenyl Group: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring. Each carbon forms σ-bonds with two adjacent carbons and one hydrogen (or in the case of C1, the butyl group). The remaining p-orbital on each carbon atom participates in a delocalized π-system above and below the plane of the ring, which confers aromatic stability.
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Butyl Group: The carbon atoms in the n-butyl chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bonds are all single σ-bonds, allowing for free rotation.
-
Ring-Chain Linkage: A C(sp²)-C(sp³) σ-bond connects the phenyl ring to the butyl chain.
Due to rotation around the C-C single bonds in the alkyl chain, n-butylbenzene can exist in several conformations. The relative orientation of the phenyl ring and the butyl chain, as well as the conformation of the chain itself (e.g., anti-periplanar vs. synclinal/gauche), affects the molecule's overall energy and shape. The most stable conformers generally minimize steric hindrance.
III. Quantitative Structural Data
Table 1: Structural Parameters of the Benzene Ring (Reference) (Experimental data from Gas-Phase Electron Diffraction)
| Parameter | Bond | Experimental Value (Å or °) |
| Bond Length | C-C | 1.397 Å |
| Bond Length | C-H | 1.084 Å |
| Bond Angle | C-C-C | 120.0° |
| Bond Angle | C-C-H | 120.0° |
Table 2: Structural Parameters of n-Butylbenzene (Theoretical) (Data from Density Functional Theory (DFT) calculations)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 - 1.40 Å |
| Bond Length | C(aromatic)-C(alkyl) | ~1.51 Å |
| Bond Length | C(alkyl)-C(alkyl) | ~1.53 - 1.54 Å |
| Bond Length | C-H (aromatic) | ~1.08 - 1.09 Å |
| Bond Length | C-H (alkyl) | ~1.09 - 1.10 Å |
| Bond Angle | C-C-C (aromatic) | ~118 - 121° |
| Bond Angle | C(aromatic)-C(alkyl)-C(alkyl) | ~112° |
| Bond Angle | C-C-C (alkyl chain) | ~110 - 113° |
Note: Theoretical values are approximations and can vary slightly based on the computational method and basis set used.
Table 3: Key Structural Parameters of tert-Butylbenzene (Experimental) (Data from a combined Gas-Phase Electron Diffraction and theoretical study)[4]
| Parameter | Bond/Angle | Experimental Value (Å or °) |
| Bond Length | C(aromatic)-C(tert) | 1.545 Å |
| Bond Length | C(tert)-C(methyl) | 1.542 Å |
| Bond Angle | C(aromatic)-C(tert)-C(methyl) | 108.5° |
| Bond Angle | C(methyl)-C(tert)-C(methyl) | 110.4° |
| Ring Angle | ∠C-C(ipso)-C | 117.2° |
IV. Experimental Protocols for Structural Determination
The determination of butylbenzene's structure relies on a combination of spectroscopic and computational techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the connectivity of atoms in a molecule.[5]
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Principle: It exploits the magnetic properties of atomic nuclei like ¹H and ¹³C. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals adjacent nuclei, allowing for the mapping of the carbon skeleton and the placement of protons.
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Detailed Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the butylbenzene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-quality NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[7]
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Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is homogenized (shimmed) using the deuterium (B1214612) signal from the solvent to ensure high resolution.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample. For a typical ¹H spectrum, a small number of scans are acquired and averaged. For ¹³C, which has a much lower natural abundance and sensitivity, a larger number of scans are required over a period ranging from minutes to hours.
-
Data Processing: The resulting free induction decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
-
Detailed Methodology (Liquid Sample):
-
Sample Preparation (Neat Liquid or ATR):
-
Transmission Cell: Place one to two drops of liquid butylbenzene on a polished salt plate (e.g., NaCl or KBr).[3] Place a second plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.[3]
-
Attenuated Total Reflectance (ATR): Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8][9] Apply pressure with a built-in clamp to ensure good contact.[9]
-
-
Instrument Setup: Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]
-
Data Acquisition: First, acquire a background spectrum of the empty cell/clean ATR crystal to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[1]
-
Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and other molecular vibrations.
-
C. Gas-Phase Electron Diffraction (GED)
GED is a powerful method for accurately determining the geometry of small molecules in the gas phase, free from intermolecular forces.[10]
-
Principle: A high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern of concentric rings contains information about the internuclear distances within the molecule.
-
Detailed Methodology:
-
Sample Introduction: The purified butylbenzene sample is heated and introduced as a vapor through a fine nozzle into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar).[10]
-
Scattering: A monochromatic beam of fast electrons (keV energy) intersects the gas jet, causing the electrons to scatter.[11]
-
Detection: The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern. Most of the sample is condensed on a cold trap cooled with liquid nitrogen.[10]
-
Data Analysis: The radial distribution of scattering intensity is measured from the pattern. This experimental curve is compared to theoretical curves calculated for different molecular geometries. The geometric parameters (bond lengths, angles) are refined through a least-squares fitting process until the theoretical curve best matches the experimental data.
-
D. Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their properties.[12]
-
Principle: DFT is an ab initio method that solves the Schrödinger equation approximately to calculate the electronic structure and energy of a molecule.[13] By finding the geometry that corresponds to the minimum energy, the most stable structure can be determined.
-
Detailed Methodology (Geometry Optimization):
-
Model Building: An initial 3D structure of butylbenzene is constructed using molecular modeling software.
-
Calculation Setup: A theoretical model is chosen, which consists of a method (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger). The job type is set to "Optimization".[13][14]
-
Execution: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.[12] At each step, it calculates the forces on each atom and moves them accordingly to descend on the potential energy surface.
-
Convergence and Verification: The optimization is complete when the forces on the atoms and the change in energy between steps fall below a defined threshold. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The final optimized coordinates provide theoretical bond lengths and angles.
-
V. Integrated Workflow for Structural Elucidation
The determination of a chemical structure is a logical process that integrates multiple analytical techniques.
Caption: Workflow for the structural elucidation of butylbenzene.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. n-Butylbenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
